
7-フルオロキノリン
概要
説明
7-Fluoroquinoline is a derivative of quinoline, which is a class of synthetic antimicrobial agents with broad-spectrum and potent activity . Fluoroquinolones are highly effective antibiotics with many advantageous pharmacokinetic properties including high oral bioavailability, large volume of distribution, and broad-spectrum antimicrobial activity .
Synthesis Analysis
Several novel fluoroquinoline derivatives have been synthesized for their in vitro antibacterial and antioxidant activities . The synthesis of fluoroquinoline involves the treatment of difluoroquinoline with sodium methoxide in liquid ammonia at 218–240 K .
Molecular Structure Analysis
The molecular formula of 7-Fluoroquinoline is C9H6FN . The progress of the reactions were monitored with TLC and spots were visualized using UV light at 254 nm .
Chemical Reactions Analysis
Treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at 218–240 K results in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .
Physical And Chemical Properties Analysis
The average mass of 7-Fluoroquinoline is 147.149 Da and the monoisotopic mass is 147.048431 Da .
科学的研究の応用
抗腫瘍活性
7-フルオロキノリン誘導体は、特にHeLa細胞などの癌細胞におけるトポイソメラーゼII阻害剤として、抗腫瘍剤としての可能性が研究されています。 7位にフルオロ基が存在すると、この役割における化合物の有効性に影響を与える可能性があります .
抗菌特性
7-フルオロキノリンを含むフルオロキノロンは、その抗菌特性で知られています。 これらの薬剤は、臨床で使用されてから30年以上が経ち、さまざまな細菌感染症の治療に不可欠です .
合成方法
7-フルオロキノリンを含むフッ素化キノリンの合成には、環化反応や環状付加反応、ハロゲン原子の置換反応、ジアザ基などのさまざまな方法が用いられます . フッ素化の位置によって、使用可能な合成経路や最終生成物の特性が影響を受ける可能性があります。
作用機序
Target of Action
7-Fluoroquinoline, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and survival, making them ideal targets for antibacterial agents .
Mode of Action
7-Fluoroquinoline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork, thereby inhibiting DNA synthesis .
Biochemical Pathways
The action of 7-Fluoroquinoline affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal function of these enzymes, leading to the cessation of DNA replication . This disruption can lead to cell death, as these enzymes are vital for bacterial growth and survival .
Pharmacokinetics
Fluoroquinolones, including 7-Fluoroquinoline, are known for their advantageous pharmacokinetic properties. They have high oral bioavailability, a large volume of distribution, and broad-spectrum antimicrobial activity . These properties allow fluoroquinolones to achieve high concentrations in cells and tissues, making them effective against a wide range of bacterial infections .
Result of Action
The primary result of 7-Fluoroquinoline’s action is the inhibition of bacterial growth and survival. By blocking DNA replication, it causes rapid bacterial cell death . It’s important to note that fluoroquinolones, including 7-fluoroquinoline, can also have adverse effects, such as gastrointestinal issues, central nervous system effects, nephrotoxicity, tendinitis, and phototoxicity .
Safety and Hazards
生化学分析
Biochemical Properties
7-Fluoroquinoline interacts with various biomolecules, primarily bacterial enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antimicrobial activity. The compound inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling .
Cellular Effects
7-Fluoroquinoline has a broad-spectrum antimicrobial activity, which is attributed to its excellent tissue penetration and high oral bioavailability . It affects various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Fluoroquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This leads to cell death, making it a very effective way of killing bacteria .
Dosage Effects in Animal Models
The effects of 7-Fluoroquinoline vary with different dosages in animal models .
Metabolic Pathways
7-Fluoroquinoline is involved in metabolic pathways that interact with various enzymes or cofactors . Its antimicrobial action is linked to its interference with bacterial DNA synthesis, which is a crucial metabolic process .
Subcellular Localization
The localization of a protein or compound is often tied to its function . Given its mechanism of action, it is likely that 7-Fluoroquinoline localizes to areas where DNA gyrase and topoisomerase IV are present.
特性
IUPAC Name |
7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIRHRWOJCYEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192712 | |
| Record name | Quinoline, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
396-32-7 | |
| Record name | 7-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-FLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 7-fluoroquinoline derivatives interact with their targets and what are the downstream effects?
A: While 7-fluoroquinoline itself may not have a specific biological target, its derivatives often act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) []. This interaction disrupts the normal signaling pathway of mGluR5, which plays a role in various neurological processes. By inhibiting mGluR5 signaling, these compounds have shown potential as therapeutic agents for psychiatric disorders like anxiety and depression [].
Q2: How does modifying the structure of 7-fluoroquinoline derivatives affect their activity against Plasmodium falciparum?
A: Research on chloroquine-related compounds, which share structural similarities with 7-fluoroquinoline, reveals that the position and nature of substituents on the quinoline ring system significantly influence their antimalarial activity against Plasmodium falciparum []. For example, compounds with electron-withdrawing groups like halogens or nitro groups at the 6- or 7- position generally exhibit higher activity compared to those with electron-donating groups or no substituents []. This difference in activity is attributed to the influence of substituents on the drug's accumulation within the parasite's digestive vacuole, a process driven by pH trapping [].
Q3: Can you provide an example of how 7-fluoroquinoline is used as a building block for developing novel drug candidates?
A: Researchers have utilized 7-fluoroquinoline as a core structure for developing selective inhibitors of the glucose transporter GLUT1 []. Starting from an N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold containing a 7-fluoroquinoline moiety, structure-activity relationship studies led to the identification of BAY-876, a potent GLUT1 inhibitor with excellent selectivity over other GLUT isoforms []. BAY-876 exhibits promising characteristics for further development as a potential therapeutic for diseases characterized by dysregulated glucose metabolism, such as cancer.
Q4: Are there any known resistance mechanisms to drugs containing a 7-fluoroquinoline scaffold?
A: While specific resistance mechanisms for 7-fluoroquinoline derivatives themselves are not explicitly detailed in the provided research, the development of resistance to antimalarial drugs, particularly chloroquine, is a well-documented phenomenon []. Resistance to chloroquine, which shares structural similarities with 7-fluoroquinoline, often arises from mutations in the parasite's pfcrt gene, leading to reduced drug accumulation in the digestive vacuole []. Considering the structural resemblance, similar resistance mechanisms could potentially emerge for 7-fluoroquinoline-based drugs targeting Plasmodium falciparum.
Q5: What is the significance of studying the historical use of antimalarial remedies in relation to 7-fluoroquinoline research?
A: Examining historical therapies for intermittent fevers, particularly those used in Europe, offers valuable insights into traditional remedies and their potential applications in modern medicine []. By analyzing historical records and identifying common components or active ingredients, researchers can gain inspiration for developing novel antimalarial agents, potentially including those based on the 7-fluoroquinoline scaffold. Understanding the successes and limitations of past treatments can guide future research and contribute to developing more effective drugs against malaria and other infectious diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)
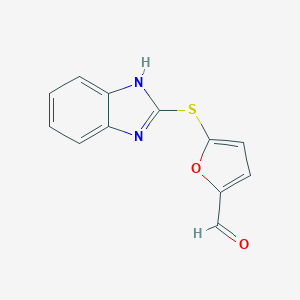
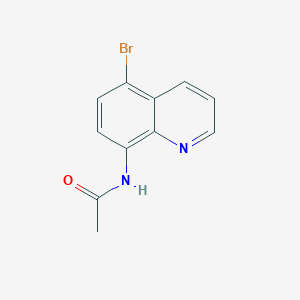
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
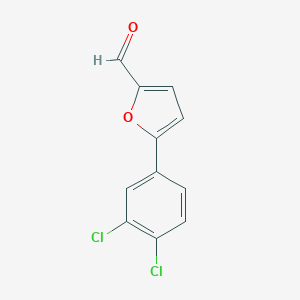
![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
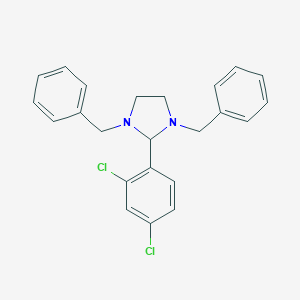
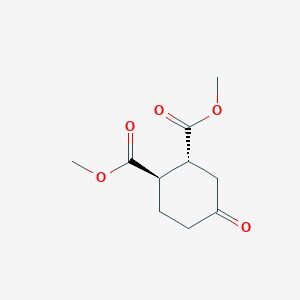
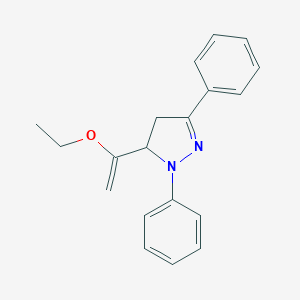
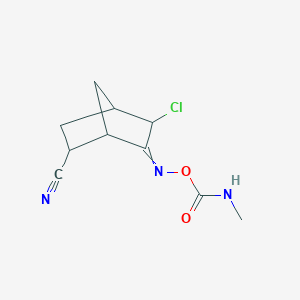


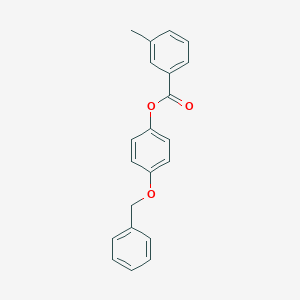
![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)